Ethyl 5-(4-isoquinolyl)-2-furoate
Overview
Description
Ethyl 5-(4-isoquinolyl)-2-furoate is a chemical compound that features a furan ring fused with an isoquinoline moiety
Mechanism of Action
Target of Action
Isoquinoline derivatives have been reported to exhibit anti-helicobacter pylori action, suggesting that they may target bacterial processes .
Mode of Action
The exact mode of action of Ethyl 5-(4-isoquinolyl)-2-furoate is not well-documented. Isoquinoline derivatives have been reported to exhibit bacteriostatic or eradication action against H. pylori, indicating that they may inhibit bacterial growth or survival .
Biochemical Pathways
Isoquinoline derivatives have been associated with various biological activities, including antibacterial and anticancer effects .
Pharmacokinetics
Isoquinoline derivatives have been reported to exhibit high gastrointestinal absorption and permeability across the blood-brain barrier .
Result of Action
tuberculosis and affect its whole-cell phenotype .
Action Environment
The synthesis of isoquinoline derivatives has been reported to be influenced by various conditions, such as temperature and solvent .
Biochemical Analysis
Biochemical Properties
Ethyl 5-(4-isoquinolyl)-2-furoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves the binding of this compound to specific enzymes that are involved in metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. For instance, this compound has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This inhibition can result in downstream effects on cellular signaling and gene expression. Additionally, this compound can modulate the activity of transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, this compound can induce toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. These findings underscore the importance of dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways includes its metabolism by cytochrome P450 enzymes, which catalyze the oxidation of this compound to form reactive intermediates . These intermediates can further undergo conjugation reactions with glutathione or other cofactors, leading to their excretion from the body. The effects of this compound on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism and energy balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, this compound can bind to plasma proteins, affecting its distribution and accumulation in different tissues. The localization and accumulation of this compound within specific cellular compartments can influence its biological activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications. For example, this compound may be directed to the mitochondria, where it can influence mitochondrial function and energy production . The localization of this compound within the cell can also affect its interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-isoquinolyl)-2-furoate typically involves the condensation of 4-isoquinolinecarboxylic acid with ethyl 2-furoate under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process. The reaction conditions must be carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and solvents that can be easily recycled is also considered to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-isoquinolyl)-2-furoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The isoquinoline moiety can be reduced to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the isoquinoline ring, leading to the formation of various substituted isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 5-(4-isoquinolyl)-2-furoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of isoquinoline derivatives with biological targets.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(4-quinolyl)-2-furoate: Similar structure but with a quinoline ring instead of an isoquinoline ring.
Ethyl 5-(4-pyridyl)-2-furoate: Contains a pyridine ring instead of an isoquinoline ring.
Ethyl 5-(4-benzyl)-2-furoate: Features a benzyl group instead of an isoquinoline ring.
Uniqueness
Ethyl 5-(4-isoquinolyl)-2-furoate is unique due to the presence of both the furan and isoquinoline rings, which confer distinct chemical and biological properties. The isoquinoline ring is known for its presence in many natural alkaloids with significant pharmacological activities, making this compound particularly interesting for drug discovery and development.
Properties
IUPAC Name |
ethyl 5-isoquinolin-4-ylfuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-2-19-16(18)15-8-7-14(20-15)13-10-17-9-11-5-3-4-6-12(11)13/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBSBPLDOBRMKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=CN=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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